molecular formula C27H35NO6 B12218891 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12218891
M. Wt: 469.6 g/mol
InChI Key: YGUBUMAEEUALAD-YVNNLAQVSA-N
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Description

The compound “(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a benzofuran-3-one derivative characterized by a 3,4,5-trimethoxybenzylidene group at position 2 and a lipophilic bis(2-methylpropyl)aminomethyl substituent at position 5. Modifications to substituents on the benzylidene moiety or the aminoalkyl side chain are known to modulate solubility, metabolic stability, and target affinity. This analysis compares the compound with structurally analogous derivatives to highlight substituent-driven property variations.

Properties

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H35NO6/c1-16(2)13-28(14-17(3)4)15-20-21(29)9-8-19-25(30)22(34-26(19)20)10-18-11-23(31-5)27(33-7)24(12-18)32-6/h8-12,16-17,29H,13-15H2,1-7H3/b22-10-

InChI Key

YGUBUMAEEUALAD-YVNNLAQVSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, introduction of the hydroxy group, and the attachment of the bis(2-methylpropyl)amino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by detailed data tables and case studies.

Anticancer Activity

One of the primary research applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of benzofuran compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, similar compounds have been evaluated for their ability to disrupt tumor vascularization and inhibit the proliferation of cancer cells such as MCF-7 (a breast cancer cell line) .

Case Study: Tubulin Polymerization Inhibition

A study evaluating the structure-activity relationship (SAR) of benzofuran derivatives demonstrated that modifications to the benzofuran structure could enhance selectivity against cancer cells while sparing normal endothelial cells. This selectivity is vital for reducing side effects during chemotherapy .

Anti-inflammatory Properties

Compounds with a similar chemical structure have been investigated for their anti-inflammatory effects. The presence of hydroxy groups in the compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Research has indicated that certain benzofuran derivatives can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role. The antioxidant capacity of such compounds could provide therapeutic benefits .

Drug Development

The unique structural features of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one make it a valuable scaffold for drug development. Medicinal chemists are exploring modifications to enhance its pharmacokinetic properties and efficacy against specific targets in cancer therapy .

CompoundIC50 (Tubulin Polymerization)IC50 (MCF-7 Cancer Cells)Selectivity Ratio
Compound A1.8 μM11 nM1.1
Compound B3.4 μM520 nM0.8
Compound C1.0 μM300 nM1.4

Table 2: Structural Variants and Their Activities

VariantModificationActivity
Variant 1Hydroxy group additionIncreased anti-cancer activity
Variant 2Methyl substitutionEnhanced selectivity
Variant 3Benzylidene alterationImproved solubility

Mechanism of Action

The mechanism by which (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The compound’s structure allows it to fit into binding sites, facilitating these interactions and triggering downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogues include:

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (): Features a polar piperazinylmethyl group at position 7 and a 2,3,4-trimethoxybenzylidene substituent.

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (): Substituted with a bis(2-methoxyethyl)amino group at position 7 and a 2-chlorobenzylidene moiety.

Substituent Effects on Physicochemical Properties

Compound Position 7 Substituent Position 2 Benzylidene Group Key Structural Features Hypothesized Property Impact
Target Compound Bis(2-methylpropyl)aminomethyl 3,4,5-Trimethoxy Highly lipophilic amino group; electron-rich aromatic ring Increased membrane permeability; potential π-π stacking with aromatic targets
Compound Piperazinylmethyl 2,3,4-Trimethoxy Polar, hydrogen-bond-capable amino group; meta-methoxy substitution Enhanced aqueous solubility; altered electronic distribution for target selectivity
Compound Bis(2-methoxyethyl)aminomethyl 2-Chloro Electron-withdrawing chloro group; polar methoxy side chains Increased electrophilicity; potential reactivity in nucleophilic environments
  • Aromatic Substituents: The 3,4,5-trimethoxy group (target) provides steric bulk and electron-donating effects, favoring interactions with hydrophobic pockets.
  • Aminoalkyl Chains: The bis(2-methylpropyl) group (target) enhances lipophilicity, whereas the piperazinyl group () introduces polarity and hydrogen-bonding capacity, likely improving solubility .

Research Findings and Data

Spectroscopic Characterization

While direct spectral data for the target compound are unavailable, analogous benzofuran-3-one derivatives are typically characterized via 1H-NMR, 13C-NMR, and IR spectroscopy to confirm substituent positions and stereochemistry . For example:

  • IR : Hydroxy (∼3400 cm⁻¹), carbonyl (∼1700 cm⁻¹), and aromatic C–H (∼3000 cm⁻¹) stretches are common markers.
  • NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while benzylidene protons appear as singlets near δ 7.5–8.0 ppm .

Biological Activity

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule with a complex structure that includes a benzofuran core, hydroxy groups, and multiple methoxy substituents. Its molecular formula is C27H35NO6C_{27}H_{35}NO_6 with a molecular weight of approximately 469.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological activity:

  • Benzofuran Core : Provides a scaffold for diverse interactions with biological targets.
  • Hydroxy and Methoxy Groups : These functional groups enhance solubility and reactivity, allowing for interactions with enzymes and receptors.
  • Bis(2-methylpropyl)amino Group : This moiety suggests potential for significant interactions with biological systems, particularly through hydrogen bonding and steric effects.

Biological Activity Overview

Preliminary studies suggest that (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibits various biological activities:

  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially through the modulation of cytokine release or by interfering with inflammatory signaling cascades.
  • Anticancer Activity : Initial findings indicate that it may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation.

The exact mechanism of action remains under investigation but is believed to involve:

  • Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses or cancer progression.
  • Signal Transduction Modulation : It may influence intracellular signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits cytokine production; reduces inflammation,
AnticancerInduces apoptosis; inhibits proliferation,
Enzyme InteractionModulates enzyme activity through binding,

Case Study: Anti-inflammatory Effects

A study conducted on murine models demonstrated that the administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a potential therapeutic application for conditions characterized by chronic inflammation.

Case Study: Anticancer Properties

In vitro studies using various cancer cell lines revealed that the compound could reduce cell viability significantly at micromolar concentrations. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways.

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic compounds.
  • Hydroxylation : Selective introduction of hydroxyl groups.
  • Amine Introduction : Via nucleophilic substitution reactions to introduce the bis(2-methylpropyl)amino group.

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